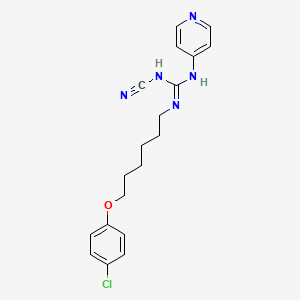

CHS-828

Vue d'ensemble

Description

Il a montré des effets cytotoxiques significatifs dans diverses lignées de cellules cancéreuses, notamment les cellules cancéreuses du sein et du poumon humaines, tout en ayant des effets moindres sur les fibroblastes normaux et les cellules endothéliales . Ce composé est actuellement testé dans des essais cliniques pour son utilisation potentielle en thérapie anticancéreuse.

Méthodes De Préparation

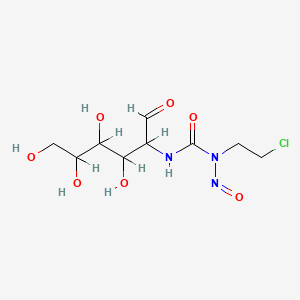

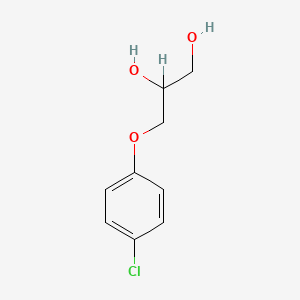

La synthèse de CHS-828 implique plusieurs étapes. La voie de synthèse clé comprend la réaction du 4-chlorophénol avec le 1-bromohexane pour former le 6-(4-chlorophénoxy)hexane. Cet intermédiaire est ensuite mis à réagir avec la cyanamide et le 4-pyridinecarboxaldéhyde pour former le produit final, this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

CHS-828 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il a été démontré qu'il inhibait la croissance de diverses lignées de cellules cancéreuses et induisait l'apoptose (mort cellulaire programmée) dans ces cellules . De plus, this compound a été utilisé dans des études pour comprendre les mécanismes de résistance aux médicaments dans les cellules cancéreuses et pour développer de nouvelles stratégies thérapeutiques. Sa capacité à augmenter sélectivement les niveaux d'espèces réactives de l'oxygène dans les cellules cancéreuses en fait un outil précieux pour étudier le stress oxydatif et ses effets sur la survie des cellules cancéreuses .

Mécanisme d'action

Le mécanisme d'action exact de this compound n'est pas entièrement compris, mais il est connu pour inhiber l'enzyme nicotinamide phosphoribosyltransférase (NAMPT), qui est impliquée dans la biosynthèse du nicotinamide adénine dinucléotide (NAD+) . En inhibant NAMPT, this compound épuise les niveaux cellulaires de NAD+, ce qui conduit à l'épuisement de l'ATP et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui ont une forte demande de NAD+ et d'ATP pour leur croissance et leur prolifération rapides .

Applications De Recherche Scientifique

CHS-828 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells . Additionally, this compound has been used in studies to understand the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies. Its ability to selectively increase reactive oxygen species levels in cancer cells makes it a valuable tool for studying oxidative stress and its effects on cancer cell survival .

Mécanisme D'action

The exact mechanism of action of CHS-828 is not fully understood, but it is known to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) . By inhibiting NAMPT, this compound depletes cellular levels of NAD+, leading to ATP depletion and ultimately cell death. This mechanism is particularly effective in cancer cells, which have a high demand for NAD+ and ATP for their rapid growth and proliferation .

Comparaison Avec Des Composés Similaires

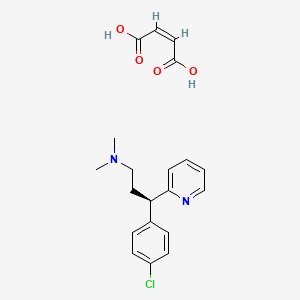

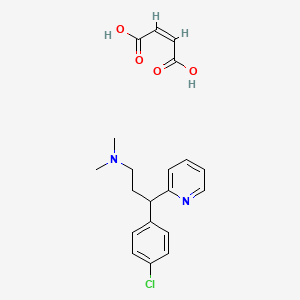

Des composés similaires dans cette classe comprennent le pinacidil et la cimétidine, qui sont utilisés comme agents antihypertenseurs et antagonistes des récepteurs de l'histamine-II, respectivement . CHS-828 est unique par son activité antitumorale puissante et sa capacité à inhiber NAMPT. Contrairement aux autres composés de cette classe, this compound a montré des résultats prometteurs dans les études précliniques et cliniques pour la thérapie du cancer .

Références

Propriétés

IUPAC Name |

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIPLTNGIAPDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942059 | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200484-11-3 | |

| Record name | CHS 828 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHS-828 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHS-828 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

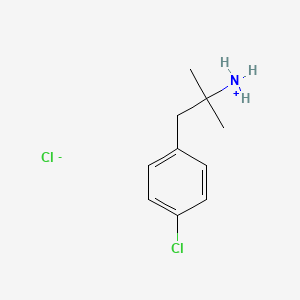

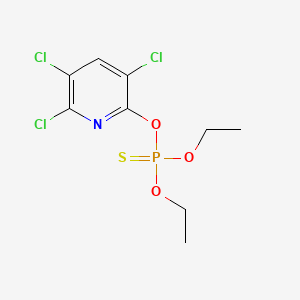

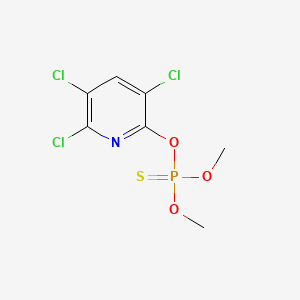

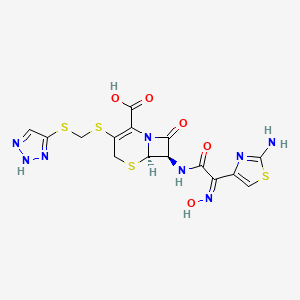

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

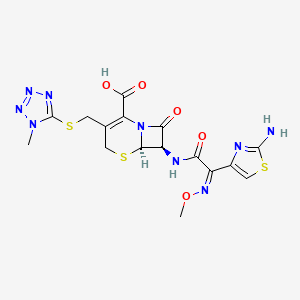

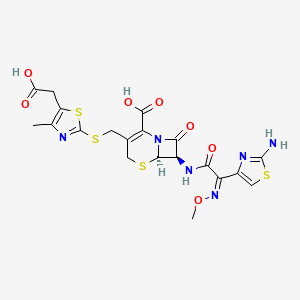

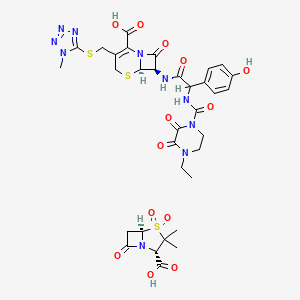

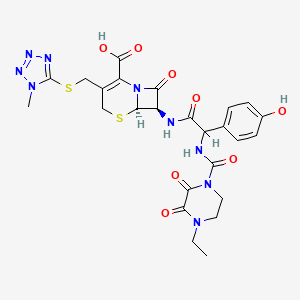

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.